molecular formula C10H11NO3 B3048769 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid CAS No. 181021-86-3

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid

Cat. No.: B3048769
CAS No.: 181021-86-3
M. Wt: 193.2 g/mol
InChI Key: UHPGAHWIJWPXEA-UHFFFAOYSA-N
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Description

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid is a polycyclic heterocyclic compound characterized by a partially hydrogenated quinoline backbone with a ketone group at position 2 and a carboxylic acid substituent at position 2. Its molecular formula is C₁₀H₁₁NO₃ (molecular weight: 205.21 g/mol) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h5H,1-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPGAHWIJWPXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570537
Record name 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181021-86-3
Record name 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid typically involves multi-component reactions. One common method is the Hantzsch reaction, which involves the cyclocondensation of an aldehyde, a β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate. This reaction is usually carried out in acetic acid or refluxing ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and cyclocondensation are scalable and can be adapted for larger-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation involves amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Esters and amides of quinoline carboxylic acid.

Scientific Research Applications

Building Block for Heterocyclic Compounds

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is often utilized in multi-component reactions such as the Hantzsch reaction, which involves cyclocondensation of aldehydes and β-ketoesters with ammonia or ammonium acetate.

Industrial Production

The principles of multi-component reactions allow for scalable synthesis methods that can be adapted for industrial production. Continuous flow reactors and optimized reaction conditions enhance yield and purity.

Anti-inflammatory and Analgesic Properties

Research indicates that 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid exhibits significant anti-inflammatory and analgesic activities. These effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines .

Potential Therapeutic Uses

The compound is under investigation for its potential use in developing new pharmaceuticals targeting various therapeutic areas. Its unique molecular structure allows it to interact with specific biological pathways, making it a candidate for drug development .

Case Study 1: Anti-inflammatory Research

A study exploring the anti-inflammatory properties of this compound demonstrated its efficacy in reducing inflammation markers in animal models. The mechanism involved modulation of cytokine production and inhibition of inflammatory pathways .

Case Study 2: Pain Management

In pharmacological studies focusing on pain management, this compound was shown to effectively reduce pain responses in test subjects. This positions the compound as a potential candidate for analgesic drug formulation .

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound may also interact with cellular receptors and signaling pathways to exert its pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Saturation and Substituent Positioning

2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid (C₁₀H₇NO₃)
  • Structural Difference: Lacks hydrogenation at positions 5–8, resulting in a planar aromatic quinoline ring.
  • Physicochemical Impact : Reduced solubility (log S = -3.2) compared to hexahydro derivatives due to decreased flexibility and increased aromaticity .
  • Biological Relevance: Limited pharmacological data, but its rigidity may hinder binding to flexible enzyme active sites .
4-Hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid
  • Key Difference : Carboxylic acid at position 3 instead of 3.
  • Pharmacological Activity : Demonstrates superior analgesic activity (specific activity > Diclofenac and Ketorolac) due to optimal hydrogen bonding with cyclooxygenase (COX) enzymes .
7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid
  • Structural Features : Additional ketone at position 5 and methyl groups at position 5.
  • Impact : Enhanced electron-withdrawing effects and steric bulk alter binding affinity; used in studies of anti-inflammatory targets .

Substituent Modifications and Bioactivity

4-(2-Chloro-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic Acid Ethyl Ester
  • Modifications : Chlorophenyl and ethyl ester groups.
  • Antimicrobial Activity: Exhibits broad-spectrum activity (MIC = 8–16 µg/mL against Pseudomonas aeruginosa), with greater efficacy against Gram-negative bacteria due to enhanced membrane penetration .
  • Pharmacokinetics : Ethyl ester acts as a prodrug, improving lipid solubility and oral bioavailability compared to carboxylic acid forms .
4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid
  • Substituent: Benzylamino group at position 4.
  • Advantages : High analgesic potency with minimal gastrointestinal toxicity, attributed to weak acidity (pKa ~5.2) reducing gastric irritation .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) log S TPSA (Ų) Bioavailability Predictions
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid 205.21 -2.8 75.6 Moderate GI absorption; BBB−
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid 189.17 -3.2 75.6 Low solubility; CYP2C9 inhibitor
4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 294.31 -2.5 93.7 High permeability; P-gp substrate

Key Observations :

  • Hexahydroquinoline derivatives generally exhibit higher solubility and better absorption than dihydro analogs due to reduced planarity .
  • Carboxylic acid positioning (3 vs. 4) influences hydrogen-bonding capacity and target selectivity .

Analgesic and Anti-inflammatory Effects

  • 4-Hydroxy-3-carboxylic Acid Analogs : 10–15× higher potency in hot-plate tests compared to Tramadol, attributed to dual COX/LOX inhibition .

Antimicrobial Activity

  • Ethyl Ester Derivatives : MIC values of 4–32 µg/mL against Staphylococcus aureus and Escherichia coli, with Gram-negative selectivity linked to outer membrane permeabilization .
  • Mechanism : Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

Biological Activity

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid (CAS No. 181021-86-3) is a heterocyclic compound that belongs to the quinoline family. Its unique structure, characterized by a fused ring system with a carboxylic acid group at the 4-position and a keto group at the 2-position, has attracted considerable interest in biological and pharmacological research due to its potential therapeutic applications.

  • Molecular Formula : C10H11NO3
  • Molecular Weight : 193.20 g/mol
  • Structure : The compound features a quinoline core structure that is fundamental to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory and Analgesic Properties

Studies have highlighted the compound's potential as an anti-inflammatory and analgesic agent. It is believed to exert these effects through the inhibition of pro-inflammatory enzymes and cytokines, thereby modulating inflammatory pathways in the body .

Antiviral Potential

Quinoline derivatives have been recognized for their antiviral properties, particularly against HIV. Although direct studies on this compound specifically targeting HIV have not been extensively documented, its structural similarity to other active quinoline derivatives suggests potential antiviral mechanisms that warrant investigation .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory responses.
  • Interaction with Cellular Receptors : It may engage with specific cellular receptors or signaling pathways that regulate inflammation and pain perception.

This multifaceted mechanism highlights the compound's potential as a therapeutic agent across various medical fields.

Study on Anti-inflammatory Effects

A study focused on the synthesis and evaluation of related compounds reported that derivatives of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline exhibited significant anti-inflammatory activity in vitro. These findings suggest that modifications to the core structure can enhance its therapeutic effects .

Antibacterial Evaluation

In vitro evaluations using minimum inhibitory concentration (MIC) assays demonstrated that certain derivatives of quinoline compounds possess antibacterial properties against common pathogens. While specific data for this compound were not highlighted in this study, it emphasizes the broader context of quinoline derivatives in antibacterial research .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acidModerate antibacterial activityStructural variations lead to different activities
5-Oxo-1,2,5,6,7,8-hexahydroquinolineAntiviral propertiesKnown for HIV integrase inhibition
2-Thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrilePotential anticancer activityDifferent substituents alter biological effects

Q & A

Q. What are the common synthetic routes for 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A widely used method involves reacting 4-aroyl-2,4-dioxobutane acids with 3-amino-5,5-dimethylcyclohex-2-enone under reflux conditions in ethanol or acetic acid. Yields can exceed 70% when optimized for temperature (80–100°C) and reaction time (6–12 hours) . Alternative routes include ring transformations of oxazoloquinolone precursors using thionyl chloride, though this may lead to unexpected byproducts (e.g., chlorinated derivatives) .

Key Reaction Conditions:

Reactant 1Reactant 2SolventTemperature (°C)Yield (%)Reference
4-Aroyl-2,4-dioxobutane3-Amino-5,5-dimethylcyclohex-2-enoneEthanol80–100>70
OxazoloquinoloneThionyl chlorideToluene60–8040–50*

*Yield varies due to competing ring-opening reactions.

Q. How is the compound characterized spectroscopically?

Methodological Answer: Structural confirmation relies on:

  • NMR : 1H^1H NMR typically shows resonances for the carboxylic acid proton (δ 12–13 ppm), olefinic protons (δ 6–8 ppm), and methyl/methylene groups (δ 1–3 ppm). 13C^{13}C NMR confirms carbonyl carbons (δ 165–175 ppm) .
  • IR : Strong absorption bands for C=O (1650–1750 cm1^{-1}) and O-H (2500–3300 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 189 for C10_{10}H7_7NO3_3) and fragmentation patterns verify purity .

Q. What are the solubility properties of this compound?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic conditions. Solubility can be enhanced via:

  • Co-solvents : Use DMSO:water (1:1) for biological assays.
  • Derivatization : Convert to ester or amide derivatives for improved lipophilicity .
SolventSolubility (mg/mL)NotesReference
Water<0.1Requires pH adjustment
DMSO10–20Preferred for in vitro studies
Methanol5–10Limited by crystallization

Advanced Research Questions

Q. How can low yields in cyclocondensation reactions be addressed?

Methodological Answer: Low yields often stem from incomplete cyclization or side reactions. Mitigation strategies include:

  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl2_2) to accelerate ring closure .
  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes) and improves yields by 10–15% .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from dimeric byproducts .

Q. How should discrepancies in reported biological activities (e.g., antimicrobial vs. antihypoxic) be evaluated?

Methodological Answer: Contradictions arise from differences in:

  • Model Systems : In vitro antimicrobial assays (e.g., MIC against E. coli) vs. in vivo hypoxia models (e.g., murine hypercapnia) .
  • Dosage and Administration : Suboptimal dosing (e.g., 50 mg/kg vs. 100 mg/kg) affects efficacy in vivo .
  • Structural Analogues : Substituent variations (e.g., methoxy vs. chloro groups) alter bioactivity profiles .

Validation Steps:

Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Perform structure-activity relationship (SAR) studies to isolate pharmacophores .

Q. What strategies address regioselectivity challenges in functionalizing the quinoline ring?

Methodological Answer: Regioselective functionalization requires:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -COOH) to direct electrophilic substitution to the 3-position .
  • Protection/Deprotection : Temporarily protect the carboxylic acid to prevent unwanted side reactions during halogenation .

Example Workflow:

Protect -COOH as methyl ester using SOCl2_2/MeOH.

Perform bromination at the 2-position using NBS.

Deprotect ester with NaOH to regenerate -COOH .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent oxidation .

Emergency Measures:

  • Spills : Contain with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
  • Exposure : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid
Reactant of Route 2
2-Oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid

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